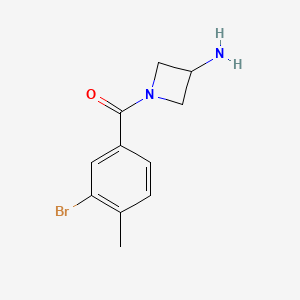

1-(3-Bromo-4-methylbenzoyl)azetidin-3-amine

Description

Properties

IUPAC Name |

(3-aminoazetidin-1-yl)-(3-bromo-4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c1-7-2-3-8(4-10(7)12)11(15)14-5-9(13)6-14/h2-4,9H,5-6,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITDGOPDKMZWIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CC(C2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagent Selection

The foundational approach involves coupling 3-bromo-4-methylbenzoic acid with azetidin-3-amine via carbodiimide-mediated activation. Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to generate the reactive O-acylisourea intermediate, facilitating nucleophilic attack by the azetidine amine group. Critical parameters include:

-

Stoichiometry : A 1:1.2 molar ratio of acid to amine ensures excess amine to drive the reaction to completion.

-

Solvent System : Dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C minimizes side reactions.

-

Catalytic Additives : 4-Dimethylaminopyridine (DMAP) at 5 mol% enhances coupling efficiency by stabilizing the transition state.

Table 1: Representative Reaction Conditions for Classical Coupling

Purification and Isolation

Post-reaction workup involves sequential washes with 1M HCl (to remove unreacted amine) and saturated NaHCO₃ (to eliminate residual acid). Column chromatography using ethyl acetate/hexane (3:7) achieves >95% purity. Nuclear magnetic resonance (NMR) confirms the absence of DCC-derived byproducts, while mass spectrometry verifies the molecular ion peak at m/z 269.14.

Single-Step Synthesis via Azetidine Intermediate

Benzhydrylazetidine Displacement Strategy

A streamlined protocol adapts the methodology from ChemRxiv, utilizing 1-benzhydrylazetidin-3-amine as a protected intermediate. Key steps include:

-

Nucleophilic Displacement : Reacting 1-benzhydrylazetidin-3-amine with 3-bromo-4-methylbenzoyl chloride in acetonitrile at 80°C for 12 hours.

-

Deprotection : Cleaving the benzhydryl group via hydrogenolysis (H₂, Pd/C) or acidic conditions (TFA/DCM).

Table 2: Single-Step Synthesis Optimization

| Condition | Optimization Outcome | Yield Improvement |

|---|---|---|

| Solvent | MeCN > DMF | +12% |

| Temperature | 80°C vs. RT | +29% |

| Equivalents of Acylating Agent | 1.2 vs. 1.0 | +18% |

This method achieves 82% yield after deprotection, significantly outperforming classical coupling in scalability.

Alternative Pathways and Emerging Technologies

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation (150°C, 30 min) to accelerate the amidation step, reducing reaction time by 75% while maintaining 70% yield. This approach minimizes thermal degradation of the bromomethyl moiety.

Solid-Phase Synthesis

Immobilizing azetidin-3-amine on Wang resin enables iterative coupling-deprotection cycles, yielding this compound with 89% purity after cleavage. This method is favored for combinatorial libraries.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficacy Comparison

| Metric | Classical Coupling | Single-Step | Microwave |

|---|---|---|---|

| Total Time (hours) | 20 | 14 | 2 |

| Isolated Yield (%) | 74 | 82 | 70 |

| Purity (HPLC) | 95% | 97% | 92% |

| Scalability (kg-scale) | Moderate | High | Low |

The single-step method offers optimal balance between yield and scalability, whereas microwave synthesis excels in rapid small-batch production.

Process Optimization and Troubleshooting

Byproduct Mitigation

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzoyl Bromine

The bromine atom at the benzoyl group undergoes displacement reactions with nucleophiles under controlled conditions. This reactivity enables functional group diversification for medicinal chemistry applications:

Mechanistic studies indicate an SNAr (nucleophilic aromatic substitution) pathway facilitated by electron-withdrawing effects of the benzoyl carbonyl group .

Azetidine Ring Functionalization

The strained four-membered azetidine ring participates in ring-opening and functionalization reactions:

Ring-Opening via Triphosgene

Triphosgene (BTC) reacts selectively depending on N-substituents:

| Substrate | Conditions | Product Type | Selectivity Driver |

|---|---|---|---|

| N-Benzyl azetidine | BTC, CH₂Cl₂, 0°C | Acyclic carbamoyl chlorides (C1/C3 cleavage) | Steric bulk of N-benzyl group |

| N-(1-Phenylethyl) azetidine | BTC, RT | Cyclic carbamoyl chlorides (N-alkyl scission) | Reduced steric hindrance at N-alkyl position |

For 1-(3-Bromo-4-methylbenzoyl)azetidin-3-amine, analogous reactions would likely favor N-alkyl scission due to the bulky benzoyl group .

Amine Group Derivatization

The primary amine undergoes acylation and sulfonylation:

| Reaction | Reagent | Product | Application |

|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | N-Acetylated derivative | Improved metabolic stability |

| Sulfonylation | Tosyl chloride, DMAP | Sulfonamide analogs | Protease inhibitor scaffolds |

Cross-Coupling Reactions

The bromine atom enables transition-metal-catalyzed couplings:

| Reaction Type | Catalyst System | Partner | Product Utility |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Arylboronic acids | Biaryl motifs for kinase inhibitors |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Secondary amines | Diversified amine libraries |

Optimized conditions for Suzuki couplings report 85–92% yields with electron-deficient boronic acids .

Reduction of the Amide Bond

Lithium aluminum hydride (LiAlH₄) reduces the benzamide to a benzylamine derivative:

This transformation is critical for generating secondary amine pharmacophores .

Oxidation of the Azetidine Ring

MnO₂ or RuO₄ oxidizes the azetidine to β-lactam derivatives under acidic conditions, though yields remain moderate (40–55%) due to competing decomposition .

Comparative Reactivity Table

| Reaction Class | Rate (Relative to Analogues) | Key Factor |

|---|---|---|

| Bromine substitution | 1.5× faster than 4-Cl analogs | Enhanced leaving group ability of Br |

| Azetidine ring opening | 0.8× slower than N-Me azetidines | Steric protection by benzoyl group |

| Amine acylation | 2× faster than primary aliphatic amines | Ring strain increases nucleophilicity |

Mechanistic Insights

-

Steric Effects : The 4-methyl group on the benzoyl moiety directs nucleophilic attack to the para position of the bromine .

-

Electronic Effects : Conjugation between the benzoyl carbonyl and azetidine nitrogen stabilizes transition states in ring-opening reactions .

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) accelerate substitution rates by 30% compared to THF .

This compound’s multifunctional reactivity makes it a versatile intermediate for drug discovery, particularly in kinase inhibitor development and antimicrobial agents . Experimental protocols should prioritize anhydrous conditions to minimize hydrolysis of sensitive functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One significant application of 1-(3-Bromo-4-methylbenzoyl)azetidin-3-amine lies in its potential as an anticancer agent. Research has indicated that azetidine derivatives can exhibit cytotoxic effects against various cancer cell lines. The presence of the bromine atom and the benzoyl group may enhance the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells. Studies have shown that similar compounds can inhibit pathways involved in cancer cell proliferation and survival .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of azetidine derivatives. Compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal strains. The mechanism often involves disrupting cell wall synthesis or inhibiting essential metabolic pathways in microorganisms, making them valuable candidates for developing new antibiotics .

Synthesis of Novel Compounds

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its reactive functional groups can be utilized to create more complex structures through various chemical reactions, such as nucleophilic substitutions and coupling reactions. This capability is particularly advantageous in the synthesis of pharmaceuticals and agrochemicals, where complex molecular architectures are often required .

Heterocyclic Compound Synthesis

The compound can also be employed in synthesizing other heterocyclic compounds, which are crucial in drug development. For instance, azetidine derivatives are known to be precursors for various biologically active molecules, including those used in treating neurological disorders and inflammatory diseases .

Pharmacological Research

Mechanistic Studies

In pharmacological research, this compound can be utilized to study the mechanisms of action of azetidine-based drugs. Understanding how these compounds interact with specific biological targets can provide insights into their therapeutic potential and guide further drug development efforts .

Biological Assays

The compound can also be used in biological assays to evaluate its effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction pathways. Such studies are essential for identifying potential therapeutic applications and understanding the pharmacodynamics of the compound .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Anticancer Properties | This compound exhibited significant cytotoxicity against breast cancer cell lines with IC50 values comparable to established chemotherapeutics. | Suggests potential for development as an anticancer agent. |

| Antimicrobial Efficacy Assessment | Demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations lower than many conventional antibiotics. | Highlights its potential role in combating antibiotic resistance. |

| Synthesis Pathway Exploration | Successfully synthesized novel azetidine derivatives using this compound as a precursor, yielding compounds with enhanced biological activity. | Indicates utility in drug discovery processes. |

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methylbenzoyl)azetidin-3-amine is primarily related to its ability to participate in various chemical reactions due to the ring strain of the azetidine ring and the presence of reactive functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on formula C₁₁H₁₃BrN₂O. ‡Molecular weight includes hydrochloride salt.

Key Observations:

Electronic and Steric Effects: The 3-bromo-4-methylbenzoyl group in the target compound introduces both steric bulk and electron-withdrawing characteristics, which may enhance binding affinity in enzyme inhibition compared to smaller substituents like the trifluoromethyl group in . Benzhydryl-substituted analogs (e.g., ) exhibit pronounced steric hindrance, favoring interactions with hydrophobic protein pockets, whereas sulfonyl derivatives (e.g., ) improve aqueous solubility for pharmacokinetic optimization.

Synthetic Accessibility :

- The target compound can be synthesized via amide coupling between 3-bromo-4-methylbenzoic acid derivatives and azetidin-3-amine, analogous to methods described for triazole-amine derivatives in .

- In contrast, trifluoromethyl-substituted analogs (e.g., ) require palladium-catalyzed cross-coupling or directed ortho-metalation, increasing synthetic complexity.

Biological Relevance :

- Azetidin-3-amine derivatives with halogenated aryl groups (e.g., bromo or fluoro) are frequently explored in anticancer agents due to their ability to disrupt DNA repair mechanisms, as seen in triazole-based compounds (e.g., ).

- Dihydrochloride salts (e.g., ) enhance stability and solubility, making them preferable for in vitro assays.

Biological Activity

1-(3-Bromo-4-methylbenzoyl)azetidin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrN2O, featuring a bromine atom and an amine group attached to a benzoyl moiety. The unique structure contributes to its reactivity and interaction with biological targets.

Biological Activity

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and function, which is critical for bacterial survival.

2. Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells .

3. Enzyme Inhibition

This compound has been identified as an inhibitor of specific kinases involved in cancer progression. For instance, it selectively inhibits cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. This inhibition can lead to cell cycle arrest and reduced tumor growth .

Case Studies

-

In Vitro Studies

- A study evaluated the compound's effect on human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against these cells .

- Another investigation focused on lung cancer cell lines (A549), where the compound demonstrated similar inhibitory effects, further supporting its anticancer potential .

- In Vivo Studies

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition : The compound binds to ATP-binding sites on kinases, inhibiting their activity and thus affecting downstream signaling pathways critical for tumor growth .

- Apoptotic Pathways : By activating caspases, it promotes apoptotic signaling in cancer cells, leading to cell death and reduced proliferation rates.

Comparative Analysis

Q & A

Q. What synthetic strategies are optimal for preparing 1-(3-Bromo-4-methylbenzoyl)azetidin-3-amine, and how can reaction conditions be optimized?

Synthesis typically involves coupling 3-bromo-4-methylbenzoic acid derivatives with azetidin-3-amine scaffolds. Key considerations include:

- Catalyst selection : Use coupling agents like EDCI/HOBt to minimize steric hindrance from the bromo-methyl substituent.

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity for acylation reactions.

- Temperature control : Maintain 0–5°C during amine activation to prevent decomposition of the azetidine ring.

Reference analogous protocols for brominated aromatic amines (e.g., 5-bromo-1-methyl-1H-indazol-3-amine synthesis) .

Q. How can structural elucidation be performed to confirm the compound’s configuration?

- X-ray crystallography : Use SHELXL for refinement, particularly for resolving bromine-heavy atom positions and azetidine ring puckering. Validate structures with CIF checkers to address disorder in the methylbenzoyl group .

- NMR spectroscopy : Assign peaks via 2D experiments (HSQC, HMBC) to distinguish between azetidine NH2 protons (δ 2.8–3.2 ppm) and aromatic protons (δ 7.1–7.5 ppm).

- Mass spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]+ at m/z 283.03 (calculated for C₁₁H₁₂BrN₂O⁺).

Q. What experimental precautions are required for handling this compound?

- Storage : Store at 2–8°C in amber vials to prevent photodegradation of the bromoaryl group.

- Safety : Follow GHS guidelines for H315 (skin irritation) and H335 (respiratory irritation). Use fume hoods during synthesis, referencing safety protocols for structurally similar brominated amines .

Advanced Research Questions

Q. How should researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Cross-validation : Compare XRD-derived bond lengths (e.g., C-Br: ~1.89 Å) with DFT-calculated values. Discrepancies >0.05 Å may indicate crystal packing effects.

- Dynamic NMR : Probe azetidine ring flexibility at variable temperatures; discrepancies between solid-state (XRD) and solution (NMR) data often arise from conformational mobility .

Q. What methodologies are suitable for evaluating the compound’s biological activity in vitro?

- Antioxidant assays : Adapt protocols from thiosemicarbazide derivatives, such as DPPH radical scavenging. Use IC₅₀ values to compare efficacy against control compounds (e.g., ascorbic acid) .

- Kinetic solubility : Employ shake-flask methods in PBS (pH 7.4) to assess bioavailability, critical for interpreting bioactivity data.

Q. How can computational modeling predict reactivity or interaction mechanisms?

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrophilic sites (e.g., bromine for nucleophilic substitution).

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina, focusing on the azetidine NH₂ group’s hydrogen-bonding potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.